N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-2-(4-(isopropylsulfonyl)phenyl)acetamide
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Overview
Description
N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-2-(4-(isopropylsulfonyl)phenyl)acetamide is a fascinating compound in the realm of organic chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-2-(4-(isopropylsulfonyl)phenyl)acetamide typically involves multi-step organic reactions, starting from simple precursors. Key steps might include cyclopropanation, pyrazole ring formation, and acylation. Common reagents and catalysts such as trifluoromethyl iodide, cyclopropane, and acetic anhydride are often employed under controlled temperature and pressure conditions to ensure precise product formation.
Industrial Production Methods
On an industrial scale, the production of this compound would likely involve batch processing or continuous flow chemistry to enhance efficiency and yield. Reactions would be carefully monitored using spectroscopy and chromatography techniques to maintain product quality and consistency.
Chemical Reactions Analysis
Types of Reactions It Undergoes
Oxidation: : Can involve reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic or basic conditions to form corresponding oxidized products.
Reduction: : May involve reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to reduce specific functional groups.
Substitution: : Nucleophilic or electrophilic substitution reactions are possible due to the presence of reactive sites like the pyrazole ring.
Common Reagents and Conditions
Reagents such as N-bromosuccinimide (NBS) for bromination, Grignard reagents for alkylation, and various acids and bases for catalytic purposes are commonly used under controlled temperatures to facilitate these reactions.
Major Products Formed
Depending on the reaction conditions and reagents, major products could include various derivatives of the original compound, such as hydroxylated, halogenated, or alkylated versions, each possessing distinct chemical properties.
Scientific Research Applications
Chemistry
In synthetic organic chemistry, this compound can serve as a valuable intermediate for constructing more complex molecules, especially in the development of agrochemicals and pharmaceuticals.
Biology
Researchers investigate its biological activity, particularly its potential as an enzyme inhibitor or its interactions with cellular targets, which may lead to the development of new therapeutic agents.
Medicine
In medicinal chemistry, this compound holds promise due to its potential therapeutic effects, possibly acting as a lead compound for drug discovery and development against various diseases.
Industry
Industrial applications might include the development of specialty chemicals, materials science innovations, and novel polymers.
Mechanism of Action
The mechanism of action for N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-2-(4-(isopropylsulfonyl)phenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors, at the cellular level. Its effects could include inhibition or activation of these targets, leading to downstream biological consequences. The pathways involved might be mapped using molecular docking studies and biochemical assays, elucidating its role in cellular processes.
Comparison with Similar Compounds
Similar Compounds
N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-2-(4-methylsulfonyl)phenyl)acetamide
N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-2-(4-(ethylsulfonyl)phenyl)acetamide
Uniqueness
Compared to its analogs, N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-2-(4-(isopropylsulfonyl)phenyl)acetamide might possess distinct physicochemical properties, such as solubility or reactivity, owing to the specific functional groups present. These differences make it a unique candidate for various applications where subtle changes in structure can lead to significant variations in performance and efficacy.
The detailed analysis and exploration of this compound offer a glimpse into its potential and the avenues for future research and application. Its complexity and versatility underscore its value in scientific exploration and industrial innovation.
Properties
IUPAC Name |
N-[2-[5-cyclopropyl-3-(trifluoromethyl)pyrazol-1-yl]ethyl]-2-(4-propan-2-ylsulfonylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24F3N3O3S/c1-13(2)30(28,29)16-7-3-14(4-8-16)11-19(27)24-9-10-26-17(15-5-6-15)12-18(25-26)20(21,22)23/h3-4,7-8,12-13,15H,5-6,9-11H2,1-2H3,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWESPKRNJDSFGS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)C1=CC=C(C=C1)CC(=O)NCCN2C(=CC(=N2)C(F)(F)F)C3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24F3N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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